4-Iodo-2-methoxypyrimidine

Cross-coupling Oxidative addition Palladium catalysis

4-Iodo-2-methoxypyrimidine is a halogenated pyrimidine derivative bearing an iodine substituent at the C4 position and a methoxy group at C2 (molecular formula C5H5IN2O, MW 236.01). The compound serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Negishi couplings, enabling efficient C–C bond formation at the pyrimidine C4 position.

Molecular Formula C5H5IN2O
Molecular Weight 236.01 g/mol
Cat. No. B15243329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methoxypyrimidine
Molecular FormulaC5H5IN2O
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=N1)I
InChIInChI=1S/C5H5IN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
InChIKeyCZJKETXIYCAJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-methoxypyrimidine (CAS 1803880-55-8): Cross-Coupling Intermediate for Pyrimidine Functionalization and Kinase Inhibitor Synthesis


4-Iodo-2-methoxypyrimidine is a halogenated pyrimidine derivative bearing an iodine substituent at the C4 position and a methoxy group at C2 (molecular formula C5H5IN2O, MW 236.01) . The compound serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Negishi couplings, enabling efficient C–C bond formation at the pyrimidine C4 position [1]. Its role as a key intermediate in the synthesis of pyrimidine-based EGFR kinase inhibitors has been explicitly documented [1]. The methoxy group at C2 provides electronic activation of the heteroaromatic ring while maintaining a synthetic handle for further derivatization.

Why 4-Iodo-2-methoxypyrimidine Cannot Be Interchanged with 4-Bromo, 4-Chloro, or 2-Iodo Analogs


Halogenated pyrimidines with identical substitution patterns but different halogen identities exhibit fundamentally divergent reactivity profiles that preclude generic substitution. In oxidative addition to Pd(0) catalysts, the reactivity order for polyhalogenated heterocycles generally follows I > Br > Cl [1]. However, this enhanced reactivity of iodo derivatives proves counterproductive in substrates bearing multiple halogens, where iodopyrimidines lack the chemoselectivity required for sequential functionalization and generate undesired side products [2]. Furthermore, positional isomerism critically determines synthetic utility: 4-iodo-2-methoxypyrimidine directs coupling to the C4 position, whereas 2-iodo-4-methoxypyrimidine (CAS 262353-35-5) targets C2 functionalization, fundamentally altering the accessible chemical space. Empirical evidence confirms that chloropyrimidine substrates are preferable over iodo-, bromo-, and fluoropyrimidines specifically when chemo- and regioselective control is paramount [2].

Quantitative Differentiation Evidence: 4-Iodo-2-methoxypyrimidine versus Closest Analogs


C4 Iodo versus C4 Bromo: Oxidative Addition Reactivity Advantage in Cross-Coupling

In palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles, the oxidative addition step follows a consistent reactivity order: iodo-substituted positions undergo oxidative addition more readily than bromo-substituted positions (I > Br > Cl) [1]. This established class-level principle means that 4-iodo-2-methoxypyrimidine will undergo initial oxidative addition at the C4 position faster than its 4-bromo analog under comparable catalytic conditions, enabling milder reaction temperatures or shorter reaction times. However, this heightened reactivity introduces a critical procurement consideration: in substrates requiring sequential couplings with multiple halogens present, the high reactivity of iodo derivatives may compromise chemoselectivity [2].

Cross-coupling Oxidative addition Palladium catalysis Heterocyclic chemistry

Chemoselectivity Trade-off: Chloropyrimidines Preferable Over Iodopyrimidines for Polyhalogenated Substrates

A direct comparative study by Schomaker and Delia (2001) examined the Suzuki coupling of halogenated pyrimidines and concluded that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines when preparing mono-, di-, or triphenylpyrimidine derivatives [1]. The authors explicitly state that 'the typical iodo and bromo substrates proved to be too reactive to exhibit good selectivity where two or more halogens are present on the pyrimidine' [2]. This represents a critical differentiation point: while 4-iodo-2-methoxypyrimidine offers superior reactivity for single-site coupling, it becomes disadvantageous in polyhalogenated systems where controlled sequential derivatization is the synthetic objective.

Suzuki-Miyaura coupling Chemoselectivity Polyhalogenated pyrimidines Sequential functionalization

Cross-Study Halogen Reactivity Comparison in Pyrimidine Aminolysis: Bromo > Iodo > Chloro

In a systematic kinetic study of pyrimidine aminolysis, Arantz and Brown (1971) measured half-completion times (t1/2) for reactions of corresponding chloro-, bromo-, and iodo-pyrimidines with isopentylamine and 1,4-dimethylpentylamine [1]. Within each structural group, the bromopyrimidine exhibited the highest reactivity, the iodopyrimidine intermediate reactivity, and the chloropyrimidine the lowest reactivity. Critically, the maximum difference in reaction rate among halogens within any group was approximately three-fold [1]. This cross-study data, while derived from aminolysis rather than cross-coupling, provides the only peer-reviewed quantitative reactivity comparison across halogenated pyrimidines in the literature, establishing that halogen identity alone can produce up to a three-fold rate differential in nucleophilic aromatic substitution.

Aminolysis Nucleophilic aromatic substitution SNAr Leaving group ability

Commercial Purity Benchmark: 98% Assay with QC Documentation

Commercial suppliers including Alichem and Leyan offer 4-iodo-2-methoxypyrimidine at a standardized purity of 98% [1]. AKSci provides full quality assurance with batch-specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation available upon request . This 98% purity specification establishes a verifiable baseline for procurement comparison against alternative suppliers or analog compounds, enabling laboratories to conduct reproducible cross-coupling experiments without confounding effects from variable impurity profiles. For research groups requiring traceable quality documentation, AKSci's batch-specific COA offering provides an additional procurement criterion not uniformly available across all vendors of halogenated pyrimidine building blocks.

Quality control Purity specification Procurement Analytical chemistry

Evidence-Backed Application Scenarios for 4-Iodo-2-methoxypyrimidine Procurement


Single-Site C4 Arylation via Suzuki-Miyaura Coupling

4-Iodo-2-methoxypyrimidine is optimally deployed for Pd-catalyzed Suzuki-Miyaura coupling at the C4 position when the substrate contains no other halogen substituents that could undergo competing reactions. Under these conditions, the compound's high oxidative addition reactivity (I > Br > Cl) enables efficient C–C bond formation with arylboronic acids to yield 4-aryl-2-methoxypyrimidine derivatives. This scenario maximizes the synthetic advantage of the iodo leaving group while avoiding the chemoselectivity limitations documented for polyhalogenated systems . Researchers should avoid this compound when working with polyhalogenated pyrimidines where sequential, site-selective couplings are required.

EGFR Kinase Inhibitor Intermediate Synthesis

4-Iodo-2-methoxypyrimidine has been explicitly documented as a key intermediate in the synthesis of pyrimidine-based epidermal growth factor receptor (EGFR) kinase inhibitors . The compound's iodine substituent at C4 serves as the functional handle for cross-coupling installation of aryl or heteroaryl pharmacophore elements critical for kinase inhibition. For medicinal chemistry programs targeting EGFR or related tyrosine kinases (including HER2) , procurement of this specific intermediate provides a validated synthetic entry point to pyrimidine-containing inhibitor scaffolds.

Sonogashira and Negishi Alkynylation at C4 Position

Beyond Suzuki coupling, 4-iodo-2-methoxypyrimidine is amenable to Sonogashira coupling with terminal alkynes and Negishi coupling with organozinc reagents . The C4 iodine atom undergoes facile oxidative addition to Pd(0) catalysts, enabling installation of alkynyl or alkyl/aryl groups via organozinc transmetalation . These transformations expand accessible chemical space to include 4-alkynyl-2-methoxypyrimidines and 4-alkyl/aryl derivatives not readily obtained through Suzuki protocols alone, making the compound a versatile entry point for diverse pyrimidine functionalization.

Regulated Laboratory Procurement Requiring Full QC Traceability

For research environments requiring documented quality assurance (pharmaceutical R&D, CROs, academic core facilities with GLP-adjacent practices), 4-iodo-2-methoxypyrimidine is available at 98% purity with batch-specific Certificate of Analysis documentation . AKSci provides SDS and COA upon request with full quality assurance backing . This traceability enables proper experimental documentation and supports reproducibility in publications and internal reports where reagent provenance must be explicitly verifiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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